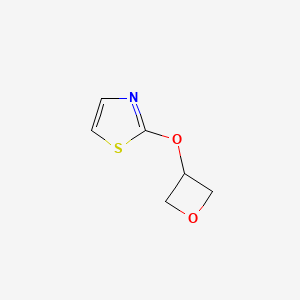

2-(Oxetan-3-yloxy)-1,3-thiazole

Description

Contextualizing the Significance of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds, cyclic structures containing at least two different elements as members of the ring, are fundamental to the landscape of chemical research. Their structural diversity and ability to engage in a wide array of chemical interactions make them privileged scaffolds in drug discovery and materials science. The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

The Oxetane (B1205548) Ring System: Structural Features and Significance in Molecular Design

The oxetane ring is a four-membered saturated heterocycle containing one oxygen atom. wikipedia.org Characterized by significant ring strain (approximately 25.5 kcal/mol), the oxetane ring is more reactive than its larger ether counterparts like tetrahydrofuran. beilstein-journals.org This strain, coupled with the polarity imparted by the oxygen atom, makes oxetanes valuable in molecular design. nih.govacs.orgnih.gov In medicinal chemistry, the incorporation of an oxetane moiety can lead to improved physicochemical properties such as increased aqueous solubility, metabolic stability, and reduced lipophilicity. acs.orgresearchgate.net Oxetanes can also act as bioisosteres for gem-dimethyl or carbonyl groups, offering a way to modulate a molecule's properties without drastically altering its size or shape. beilstein-journals.orgacs.org The oxygen atom in the oxetane ring is an excellent hydrogen-bond acceptor. beilstein-journals.org

Scope and Objectives of Academic Research on 2-(Oxetan-3-yloxy)-1,3-thiazole

Academic research on this compound and its derivatives is primarily focused on a few key areas. A major objective is the development of efficient and scalable synthetic routes to access this scaffold. This includes exploring different coupling strategies between the thiazole (B1198619) and oxetane precursors. Another significant area of investigation is the exploration of its potential in medicinal chemistry. Researchers are keen to understand how the unique combination of the two rings influences biological activity and pharmacokinetic properties. Furthermore, the potential of this scaffold in materials science, for instance, in the development of novel liquid crystals or organic semiconductors, is an emerging area of interest. The overarching goal is to fully elucidate the structure-property relationships of this promising molecular framework to unlock its full potential.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxetan-3-yloxy)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-10-6(7-1)9-5-3-8-4-5/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGQKMWBBVEYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Oxetan 3 Yloxy 1,3 Thiazole

Reactions of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an electron-deficient aromatic system. The nitrogen atom deactivates the ring towards electrophilic attack, while the sulfur atom can influence reactivity through its ability to be oxidized. The 2-alkoxy substituent, in this case, the oxetan-3-yloxy group, generally acts as an electron-donating group through resonance, which can influence the regioselectivity of substitution reactions.

Thiazoles are generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the nitrogen heteroatom. numberanalytics.com However, the presence of an electron-donating group, such as the 2-alkoxy (oxetan-3-yloxy) group, can activate the ring towards substitution. This activation is primarily directed to the C5 position, which is para to the nitrogen and ortho to the activating alkoxy group. While specific studies on 2-(oxetan-3-yloxy)-1,3-thiazole are scarce, reactivity can be inferred from related 2-alkoxythiazole systems. acs.org Typical electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation are expected to proceed at the C5 position. numberanalytics.com

| Reaction | Typical Reagents and Conditions | Expected Product |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in an inert solvent (e.g., CCl₄, CHCl₃) | 5-Halo-2-(oxetan-3-yloxy)-1,3-thiazole |

| Nitration | Mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) | 5-Nitro-2-(oxetan-3-yloxy)-1,3-thiazole |

| Friedel-Crafts Acylation | Acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃) | 5-Acyl-2-(oxetan-3-yloxy)-1,3-thiazole |

The C2 position of the thiazole (B1198619) ring is the most electrophilic carbon and is susceptible to nucleophilic attack. In the case of this compound, the oxetanyloxy group can potentially function as a leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.comwikipedia.org The viability of this reaction depends on the strength of the incoming nucleophile and the reaction conditions. Strong nucleophiles are generally required to displace an alkoxy group. This type of reaction is common in the synthesis of variously substituted thiazoles, where a 2-halothiazole is treated with an alkoxide. google.com The reverse reaction, while less common, provides a pathway to modify the C2 position.

| Nucleophile Type | Example Nucleophile | Potential Product |

|---|---|---|

| N-Nucleophiles | Amines (e.g., RNH₂) | 2-Amino-1,3-thiazole derivatives |

| S-Nucleophiles | Thiolates (e.g., RS⁻) | 2-Thioether-1,3-thiazole derivatives |

| O-Nucleophiles | Alkoxides (e.g., RO⁻) | Trans-etherification products |

The sulfur atom in the thiazole ring can be oxidized to form a thiazole S-oxide (sulfoxide) or, under more vigorous conditions, a thiazole S,S-dioxide (sulfone). youtube.comyoutube.comlibretexts.org These oxidations render the thiazole ring non-aromatic and significantly alter its electronic properties and subsequent reactivity. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

| Oxidizing Agent | Typical Conditions | Expected Product |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric amount, low temperature | This compound S-oxide |

| Hydrogen peroxide (H₂O₂) in acetic acid | Excess reagent, elevated temperature | This compound S,S-dioxide |

| Potassium permanganate (B83412) (KMnO₄) | Vigorous conditions | Ring cleavage or S,S-dioxide |

Reduction of the thiazole ring is less common but can be achieved under specific conditions, leading to thiazolidine (B150603) derivatives. This transformation disrupts the aromaticity of the ring. A two-step process involving N-methylation followed by reduction with a hydride agent like sodium borohydride (B1222165) is a known method for thiazole reduction. Subsequent hydrolysis can lead to ring-opened products.

| Reducing Agent/Method | Typical Conditions | Expected Product |

|---|---|---|

| Sodium borohydride (NaBH₄) after N-alkylation | 1. Alkylation (e.g., CH₃I) 2. NaBH₄ in alcohol | N-Alkyl-2-(oxetan-3-yloxy)thiazolidine |

| Catalytic Hydrogenation | High pressure H₂, metal catalyst (e.g., Pt, Pd) | Potential for both thiazole and oxetane (B1205548) reduction |

Reactions Involving the Oxetane Ring

The four-membered oxetane ring is characterized by significant ring strain (approximately 106 kJ/mol), making it susceptible to ring-opening reactions initiated by either nucleophiles or electrophiles (acids). beilstein-journals.orgresearchgate.net The regioselectivity of these reactions in an unsymmetrically substituted oxetane, such as in the title compound, is governed by both steric and electronic factors. magtech.com.cn

Under acidic conditions (Brønsted or Lewis acids), the reaction likely proceeds via protonation of the oxetane oxygen, followed by nucleophilic attack. This can lead to the formation of a more stable carbocation intermediate, which would favor cleavage of the C3-O bond. However, attack at the less sterically hindered C2 or C4 positions is also possible. magtech.com.cn

Strong nucleophiles typically attack the less substituted carbon atoms (C2 or C4) of the oxetane ring in an SN2 fashion. magtech.com.cnorganic-chemistry.org The control of these ring-opening reactions is crucial in synthetic chemistry, as it allows for the introduction of a 1,3-diol synthon in a protected form. The choice of catalyst and nucleophile can direct the regiochemical outcome of the ring-opening. magtech.com.cn For 3-alkoxyoxetanes, intramolecular ring-opening can also be a significant pathway if a suitable internal nucleophile is present or generated. acs.org

| Condition | Reagent Type | Mechanism | Expected Site of Attack |

|---|---|---|---|

| Acid-Catalyzed | Brønsted acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., BF₃·OEt₂) | SN1-like, via oxonium ion/carbocation | C2, C3, or C4, depending on carbocation stability |

| Nucleophilic | Strong nucleophiles (e.g., Grignard reagents, organolithiums, amines, thiolates) | SN2 | Primarily at the less sterically hindered C2 and C4 positions |

Stereoselective Transformations of the Oxetane Ring

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which can be harnessed for various chemical transformations. researchgate.netnih.gov In the context of this compound, stereoselective reactions targeting the oxetane moiety are of particular interest for accessing chiral building blocks.

One potential stereoselective transformation is the asymmetric ring-opening of the oxetane. This can be achieved using chiral catalysts, such as chiral Brønsted or Lewis acids, in the presence of a suitable nucleophile. For instance, the desymmetrization of 3-substituted oxetanes has been accomplished with high enantioselectivity using chiral phosphoric acids. semanticscholar.org While the substrate in those studies was not this compound, the principles can be extended. The reaction would involve the protonation or coordination of the oxetane oxygen to the chiral catalyst, followed by a stereocontrolled nucleophilic attack at one of the methylene (B1212753) carbons of the oxetane ring. The choice of nucleophile and catalyst would be crucial in determining the regio- and stereoselectivity of the ring-opening.

| Transformation | Catalyst/Reagent | Nucleophile | Potential Product |

| Asymmetric Ring-Opening | Chiral Phosphoric Acid | Anilines | Chiral 1,3-aminoalcohols |

| Enantioselective Desymmetrization | Chiral Lewis Acid (e.g., Ti, Al-based) | Azide (B81097), Cyanide | Chiral 1,3-azidoalcohols, Chiral 1,3-cyanoalcohols |

It is important to note that the stability of the oxetane ring can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability. nih.gov

Functionalization of the Oxetane Moiety

Functionalization of the oxetane ring in this compound, without ring-opening, presents a synthetic challenge due to the ring strain. However, methods for the functionalization of the oxetane core have been developed. researchgate.net These often involve the use of a pre-functionalized oxetane building block during the synthesis of the target molecule.

Common strategies for accessing functionalized oxetanes include nucleophilic substitution on 3-halooxetanes or nucleophilic addition to oxetan-3-one, followed by further modifications. researchgate.net For instance, the synthesis of various 3-substituted oxetanes has been achieved through these routes, which could theoretically be applied to precursors of this compound.

| Functionalization Strategy | Starting Material | Reagent | Intermediate Product |

| Nucleophilic Substitution | 3-Bromooxetane | 2-Hydroxy-1,3-thiazole | This compound |

| Reductive Amination | Oxetan-3-one | 2-Amino-1,3-thiazole, NaBH(OAc)₃ | 2-(Oxetan-3-ylamino)-1,3-thiazole |

Furthermore, recent advancements have explored C-H functionalization of alcohols to directly synthesize oxetanes, a method that could potentially be adapted for creating more complex oxetane-containing molecules. nih.gov

Transformations at the Ether Linkage

The ether linkage in this compound is a potential site for chemical transformation, primarily through cleavage reactions. The stability of this bond is influenced by the nature of the groups it connects. In this case, it is an aryl ether-like bond, though with a heteroaromatic ring.

Cleavage of the ether bond would likely require harsh reaction conditions, such as strong acids (e.g., HBr, HI) or potent Lewis acids. The reaction would proceed via protonation of the ether oxygen followed by nucleophilic attack. The regioselectivity of the cleavage would depend on the relative stability of the resulting carbocation or the steric accessibility of the carbon atoms adjacent to the ether oxygen.

| Reagent | Conditions | Potential Products |

| HBr | High Temperature | 2-Bromo-1,3-thiazole and Oxetan-3-ol (B104164) |

| BBr₃ | -78 °C to rt | 2-Hydroxy-1,3-thiazole and brominated oxetane species |

It is also conceivable that under certain catalytic conditions, such as those used for cross-coupling reactions, the C-O bond of the ether could be activated for transformation, although this is less common for this type of ether.

Computational and Theoretical Investigations of 2 Oxetan 3 Yloxy 1,3 Thiazole

Intermolecular Interactions and Non-Covalent Bonding Analysis

The intermolecular interactions of 2-(oxetan-3-yloxy)-1,3-thiazole are crucial for understanding its physical properties, crystal packing, and potential interactions with biological targets. Computational methods provide a powerful lens for dissecting these non-covalent forces.

The structure of this compound features several key functional groups that dictate its intermolecular interaction profile: the oxetane (B1205548) ring, the thiazole (B1198619) ring, and the ether linkage. The oxetane moiety, a four-membered cyclic ether, is a sterically compact and polar group. The thiazole ring, a heteroaromatic system containing both sulfur and nitrogen atoms, can participate in various non-covalent interactions. mdpi.comnih.gov

A theoretical analysis of the molecule allows for the prediction of several types of non-covalent interactions:

Hydrogen Bonding: The nitrogen atom in the thiazole ring and the oxygen atom of the oxetane ring can act as hydrogen bond acceptors. While the molecule itself lacks strong hydrogen bond donors, in a protic environment or when interacting with other molecules possessing O-H or N-H groups, these acceptor sites would be significant.

π-Interactions: The aromatic thiazole ring can engage in π-stacking interactions with other aromatic systems. Furthermore, the sulfur atom in the thiazole ring can participate in chalcogen bonding, a specific type of non-covalent interaction.

Computational techniques such as Atoms in Molecules (AIM) analysis can be employed to characterize the nature of these bonds. rsc.org This method analyzes the electron density to locate bond critical points (BCPs) and quantify the strength and nature of the interaction. rsc.org Non-covalent bonds can be broadly classified as closed-shell (NCB-C) or shared-shell (NCB-S) based on the properties of the electron density at the BCP. rsc.org For this compound, the hydrogen bonds would be classified as NCB-S, while weaker van der Waals interactions would fall under the NCB-C category. rsc.org

A summary of the predicted intermolecular interactions and the atoms involved is presented in Table 1.

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor/Acceptor Atoms | Description |

|---|---|---|

| Hydrogen Bonding | Thiazole Nitrogen (Acceptor), Oxetane Oxygen (Acceptor) | Interaction with protic solvents or other molecules with available hydrogen bond donors. |

| π-Stacking | Thiazole Ring | Interaction between the aromatic rings of adjacent molecules. |

| Chalcogen Bonding | Thiazole Sulfur | Interaction of the electrophilic region of the sulfur atom with a nucleophilic partner. |

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry offers the capability to model reaction mechanisms, predict the structures of transient intermediates, and calculate the activation energies of transition states, providing insights that are often difficult to obtain experimentally. ukim.mk For this compound, in silico studies can explore its reactivity and potential transformation pathways.

Various computational methods can be utilized for these predictions, ranging from semi-empirical methods like MOPAC (AM1, PM3, MNDO) to more rigorous ab initio and Density Functional Theory (DFT) calculations with different basis sets (e.g., HF/STO-3G, HF/3-21G). ukim.mk These methods can be used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

A hypothetical reaction pathway that could be investigated for this compound is its decomposition or rearrangement under thermal or photochemical conditions. For instance, the cleavage of the oxetane ring or the thiazole ring could be modeled. The general process for such an in silico investigation would involve:

Reactant Optimization: The ground state geometry of this compound would be optimized to find its lowest energy conformation.

Transition State Searching: Algorithms would be used to locate the transition state structure connecting the reactant to a potential intermediate or product. This involves finding a first-order saddle point on the potential energy surface.

Intermediate and Product Optimization: The geometries of any proposed intermediates and the final products would be optimized.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. A reactant or product will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ukim.mk

Activation Energy Calculation: The difference in energy between the transition state and the reactant provides the activation energy for the reaction, a key indicator of its feasibility. ukim.mk

Table 2 provides a hypothetical example of the kind of data that could be generated from a computational study of a reaction involving this compound, such as the cleavage of the C-O bond in the oxetane ring.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactant | DFT/B3LYP/6-31G* | 0.0 | 0 |

| Transition State 1 | DFT/B3LYP/6-31G* | +35.2 | 1 |

| Intermediate | DFT/B3LYP/6-31G* | +12.5 | 0 |

| Transition State 2 | DFT/B3LYP/6-31G* | +28.7 | 1 |

Note: The values in this table are illustrative and not based on actual experimental or computational results for this specific molecule.

Such computational investigations can be invaluable in predicting the stability and reactivity of this compound, guiding synthetic efforts and providing a deeper understanding of its chemical behavior. nih.gov

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Utilization in Divergent and Convergent Synthesis Strategies

The structural features of 2-(oxetan-3-yloxy)-1,3-thiazole make it an ideal candidate for both divergent and convergent synthetic strategies, which are efficient methods for generating molecular complexity. wikipedia.org

In a divergent synthesis approach, a common intermediate is used to create a library of structurally related compounds. wikipedia.org Starting from a core structure like this compound, various functional groups can be introduced onto the thiazole (B1198619) ring or by modifying the oxetane (B1205548) moiety. This allows for the rapid generation of a multitude of derivatives from a single precursor, facilitating the exploration of structure-activity relationships in medicinal chemistry and materials science.

Preparation of Complex Heterocyclic Systems Utilizing the Scaffold

The this compound scaffold is instrumental in the construction of more complex heterocyclic systems. The thiazole ring itself is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds. nih.govjneonatalsurg.comnih.govnih.gov The oxetane ring, a four-membered cyclic ether, is recognized for its ability to improve physicochemical properties such as solubility and metabolic stability in drug candidates. acs.orgresearchgate.net

The reactivity of the thiazole ring allows for various chemical transformations, including electrophilic substitution, metal-catalyzed cross-coupling reactions, and condensation reactions. These reactions enable the fusion of the initial scaffold with other ring systems, leading to the formation of polycyclic and fused heterocyclic compounds. For instance, the thiazole nitrogen can be alkylated or acylated, and the C4 and C5 positions of the thiazole ring can be functionalized to build more elaborate molecular architectures.

Applications in Scaffold Diversification and Library Synthesis

The concept of scaffold diversification is central to modern drug discovery and materials science. It involves modifying a core molecular structure to generate a library of analogues with diverse properties. This compound is an excellent starting point for such endeavors.

The inherent reactivity of the thiazole ring provides multiple handles for chemical modification. For example, derivatives such as 2-methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid and 2-(oxetan-3-yloxy)-1,3-thiazol-5-amine (B13297752) offer functional groups that can be readily transformed into a wide range of other functionalities through standard synthetic protocols. bldpharm.combldpharm.com This facilitates the creation of large and diverse chemical libraries for high-throughput screening. The unique combination of the planar, aromatic thiazole and the three-dimensional, polar oxetane provides a rich chemical space to explore.

Strategic Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netnih.govrug.nl The use of this compound derivatives in MCRs offers a powerful method for the rapid assembly of complex molecules.

For example, a derivative of this compound bearing a reactive functional group, such as an aldehyde or an amine, could serve as a key component in well-known MCRs like the Ugi or Biginelli reactions. researchgate.net This strategic integration allows for the one-pot synthesis of highly functionalized and structurally diverse compounds that would otherwise require lengthy, multi-step synthetic sequences. The efficiency and atom economy of MCRs make this a particularly attractive approach for generating novel compound libraries for biological screening. nih.gov

Mechanistic Exploration of Biological Relevance for 2 Oxetan 3 Yloxy 1,3 Thiazole Scaffolds

Theoretical Frameworks for Ligand-Target Interactions

The interaction between a ligand, such as the 2-(oxetan-3-yloxy)-1,3-thiazole scaffold, and its biological target is a multifaceted process governed by a range of non-covalent forces. The unique structural characteristics of this scaffold, namely the polar, three-dimensional oxetane (B1205548) ring and the aromatic, heteroatomic thiazole (B1198619) ring, dictate the nature of these interactions.

Key intermolecular forces at play include:

Hydrogen Bonding: The oxygen atom of the oxetane ring and the nitrogen atom of the thiazole ring are effective hydrogen bond acceptors. acs.org This is a critical feature, as the strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, making it an excellent hydrogen-bond acceptor. acs.org

Van der Waals Forces: These forces are crucial for ensuring a snug fit of the ligand within the binding site, and the rigid, defined shape of the scaffold contributes to this complementarity.

Hydrophobic Interactions: While the scaffold has significant polar features, alterations to the thiazole ring can introduce hydrophobic elements that interact with nonpolar amino acid residues.

The application of bioisosteres, which involves substituting one part of a molecule with another that has similar physical and chemical properties, is a key strategy in drug design. nih.gov The oxetane moiety itself is often used as a bioisostere to enhance polarity and solubility while maintaining a similar molecular volume to other groups. u-tokyo.ac.jp

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. Such studies are instrumental in understanding the potential biological activity of this compound derivatives.

Through in silico docking, specific amino acid residues that are critical for binding have been identified. These studies provide a roadmap for understanding how the scaffold achieves its biological effect.

| Target Protein/Enzyme | Key Interacting Residues (Examples) | Type of Interaction | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Not specified | Binding site established | mdpi.com |

| Tubulin | Not specified | Interaction with active site | nih.gov |

| Human Pin1 | Not specified | H-bond acceptor interaction | researchgate.net |

| Phospholipase A2 (PLA2) | Not specified | Not specified | nih.gov |

While specific residues for the exact this compound scaffold are not always detailed in broad studies, the general principles from related thiazole derivatives suggest that interactions often occur in well-defined pockets of the target proteins. nih.govresearchgate.netmdpi.com

In Silico Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

In silico SAR studies are crucial for rationally designing more potent and selective analogs of a lead compound. For the this compound scaffold, these studies focus on how modifications affect biological activity. SAR studies on related thiazole compounds have shown that substitutions on the thiazole ring are critical for activity. nih.govmdpi.com For example, the introduction of different substituents can modulate the electronic and steric properties of the molecule, leading to improved interactions with the target. nih.govmdpi.com The oxetane moiety itself is often introduced to improve physicochemical properties. semanticscholar.org In some cases, while the introduction of an oxetane has the desired effect on properties like lipophilicity or metabolic stability, it may not always lead to sufficient bioactivity. semanticscholar.org Computational analysis can help predict which modifications are most likely to enhance potency. uran.ua

Design Principles for Modulating Molecular Recognition and Specificity

The insights gained from theoretical and computational studies lead to several design principles for optimizing the this compound scaffold:

Harnessing the Oxetane Moiety: The oxetane's ability to act as a potent hydrogen bond acceptor and to introduce a specific three-dimensional geometry should be fully exploited to achieve tight and selective binding. acs.org

Fine-Tuning Physicochemical Properties: The oxetane group is known to often improve solubility and metabolic stability. semanticscholar.orgacs.org This feature can be used to overcome common issues in drug development.

Scaffold Hopping and Hybridization: The thiazole ring is a versatile core that can be combined with other heterocyclic structures to create hybrid molecules with novel or enhanced activities. researchgate.net

Conformational Control: The rigid nature of the oxetane can be used to lock the molecule into a bioactive conformation, thereby improving its affinity for the target. nih.gov

Exploration of Bioisosteric Applications of the Oxetane Moiety in Scaffold Design

The oxetane ring has emerged as a valuable bioisostere in modern medicinal chemistry. semanticscholar.orgacs.org Its application in the design of scaffolds like this compound is a strategic choice to enhance drug-like properties.

| Original Functional Group | Bioisosteric Rationale for Oxetane Replacement | Key Advantages | References |

| gem-dimethyl group | The oxetane ring has a similar molecular volume to a gem-dimethyl group. | Introduces polarity, improves solubility, and provides a hydrogen bond acceptor site without significantly increasing lipophilicity. | u-tokyo.ac.jpacs.org |

| Carbonyl group | The oxetane oxygen has a similar capacity to accept a hydrogen bond as a carbonyl oxygen. | Offers greater metabolic stability, as it is less susceptible to enzymatic modification, and provides a more three-dimensional structure. | semanticscholar.orgu-tokyo.ac.jpacs.org |

| Cyclobutane (B1203170) | Provides similar conformational constraints. | The oxetane offers improved physicochemical properties due to the polar oxygen atom, often leading to better solubility and metabolic stability. | nih.gov |

Analytical and Spectroscopic Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(Oxetan-3-yloxy)-1,3-thiazole. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical environment of each proton is analyzed. The spectrum for this compound is expected to show distinct signals for the protons on the thiazole (B1198619) ring and the oxetane (B1205548) ring. The two protons on the thiazole ring would appear as distinct doublets in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the oxetanyloxy group. The protons of the oxetane ring typically appear as multiplets in the aliphatic region of the spectrum. mdpi.com The methine proton (CH-O) on the oxetane ring would be the most downfield of this group due to the direct attachment to oxygen. The four methylene (B1212753) protons on the oxetane ring would likely present as two distinct sets of signals, each a multiplet, due to their different spatial environments. mdpi.com

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would confirm the presence of all six carbon atoms in their unique chemical environments. The carbons of the thiazole ring are expected to resonate in the aromatic region (>100 ppm), with the carbon atom bonded to both oxygen and nitrogen (C2 of the thiazole) being the most deshielded. nih.govnih.gov The three carbons of the oxetane ring will appear in the aliphatic region, with the C-O carbon appearing significantly downfield compared to the two CH₂ carbons. mdpi.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Thiazole C2 | - | > 165 |

| Thiazole C4 | 7.0 - 7.5 (d) | 110 - 125 |

| Thiazole C5 | 7.5 - 8.0 (d) | 135 - 145 |

| Oxetane C3' (CH) | 5.0 - 5.5 (m) | 70 - 80 |

| Oxetane C2'/C4' (CH₂) | 4.5 - 5.0 (m) | 80 - 90 |

Note: Predicted values are based on data for related thiazole and oxetane structures. mdpi.comnih.govnih.govchemicalbook.com d = doublet, m = multiplet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The key functional groups are the thiazole ring and the oxetane ether linkage.

The spectrum is expected to display characteristic absorption bands for the C=N and C=C stretching vibrations of the aromatic thiazole ring, typically found in the 1490-1570 cm⁻¹ region. The C-S stretching vibration of the thiazole ring is generally weaker and appears at a lower frequency, around 600-750 cm⁻¹. A crucial feature would be the strong absorption band corresponding to the C-O-C asymmetric stretching of the ether linkage between the oxetane and thiazole rings, which is expected in the 1000-1250 cm⁻¹ range. The presence of the strained oxetane ring may also give rise to specific ring vibration bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group/Bond | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H (Thiazole) | Stretch | ~3100 |

| Aliphatic C-H (Oxetane) | Stretch | 2850 - 3000 |

| C=N (Thiazole) | Stretch | 1490 - 1570 |

| C-O-C (Ether Linkage) | Asymmetric Stretch | 1000 - 1250 |

| C-S (Thiazole) | Stretch | 600 - 750 |

Note: Values are based on general IR data and specific data for thiazole derivatives. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition (C₆H₇NO₂S).

Electron ionization (EI) or electrospray ionization (ESI) methods are commonly employed. In ESI-MS, the compound would be detected as a protonated molecule [M+H]⁺. mdpi.com The analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the ether bond, leading to ions corresponding to the thiazole and oxetane moieties. Fragmentation of the oxetane ring itself, for instance through the loss of formaldehyde (B43269) (CH₂O), is also a plausible pathway observed in related structures. mdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Species | Formula | Calculated m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M]⁺ | C₆H₇NO₂S⁺ | 157.02 | Molecular Ion |

| [M+H]⁺ | C₆H₈NO₂S⁺ | 158.03 | Protonated Molecule (ESI) |

| [C₃H₂NSO]⁺ | C₃H₂NSO⁺ | 99.98 | Fragment from ether cleavage |

| [C₃H₅O]⁺ | C₃H₅O⁺ | 57.03 | Fragment from ether cleavage |

Note: Fragmentation patterns are predicted based on the analysis of related compounds. mdpi.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

While no public crystal structure for this specific compound is currently available, analysis of related thiazole derivatives has been performed to confirm molecular structures and study intermolecular interactions. nih.govnih.gov For this compound, a crystal structure would definitively establish the relative orientation of the oxetane and thiazole rings. It would also reveal details about the crystal packing, including any intermolecular hydrogen bonds or other non-covalent interactions that stabilize the solid-state structure.

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC, Column Chromatography)

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. A spot corresponding to the product would be visualized under UV light or by using an appropriate stain.

Column Chromatography: This is the primary method for purification on a preparative scale. Based on methods for similar oxetane and thiazole derivatives, a silica (B1680970) gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like n-hexane or cyclohexane) and a polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be effective. mdpi.comumich.edu

High-Performance Liquid Chromatography (HPLC): HPLC is used for final purity analysis and can also be used for purification. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water is a common setup. mdpi.com The purity is determined by the peak area in the chromatogram, with a pure sample showing a single major peak at a characteristic retention time.

Table 4: Chromatographic Methods for this compound

| Method | Stationary Phase | Typical Mobile Phase System | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Ethyl Acetate / n-Hexane gradient | Preparative purification |

| HPLC (Reversed-Phase) | C18 | Acetonitrile / Water | Purity assessment, analysis |

| GC-MS | Capillary Column | - | Analysis of volatile derivatives |

Note: Conditions are based on established procedures for related chemical structures. mdpi.comumich.eduuii.ac.id

Derivatives and Analogues of 2 Oxetan 3 Yloxy 1,3 Thiazole

Synthesis and Research of Thiazole (B1198619) Ring Modified Analogues

Modification of the thiazole ring, specifically at the C4 and C5 positions, is a common strategy for developing new analogues. The substituents at these positions can significantly influence the molecule's interaction with biological targets. analis.com.my

One direct analogue that has been documented is 2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine (B13297752) . bldpharm.com The introduction of an amine group at the C5 position can serve as a handle for further derivatization or act as a key interaction point with a biological receptor.

The synthesis of such analogues often employs classic heterocyclic chemistry methods. The Hantzsch thiazole synthesis is a primary route, involving the condensation of an α-halocarbonyl compound with a thioamide. google.com By selecting different α-halocarbonyl precursors, a wide variety of substituents can be introduced at the C4 and C5 positions of the thiazole ring. For instance, to generate analogues of 2-(Oxetan-3-yloxy)-1,3-thiazole, one could start with oxetan-3-yloxy-thioformamide and react it with various α-halocarbonyls to build the substituted thiazole ring.

Another example from the literature, which features the oxetanyloxy-thiazole scaffold, is 2-methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid . Although this compound is an isomer of the primary subject (with the oxetane (B1205548) group at C4 instead of C2), the research into this molecule highlights the chemical tractability and interest in this combination of heterocycles. The presence of a carboxylic acid group at C5 provides a site for forming amides or esters, further expanding the chemical space for drug discovery.

Table 1: Examples of Thiazole Ring Modified Analogues This table is interactive. Click on the headers to sort.

| Compound Name | Modification on Thiazole Ring | Position of Modification | Potential Significance |

|---|---|---|---|

| 2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine bldpharm.com | Amino group (-NH₂) | C5 | Handle for further synthesis, potential H-bond donor. |

Synthesis and Research of Oxetane Ring Modified Analogues

The oxetane ring is not merely a passive solubilizing group; its structure can be modified to improve metabolic stability and fine-tune biological activity. acs.orgbeilstein-journals.org Research in other drug discovery programs has shown that modifying small saturated rings can have profound effects. For example, replacing an oxetane with a cyclobutane (B1203170) ring or introducing substituents on the oxetane itself can mitigate unwanted metabolism. acs.org

The stability of the oxetane ring can be influenced by its substitution pattern. It has been noted that 3,3-disubstituted oxetanes exhibit greater stability due to steric hindrance, which blocks the path of nucleophiles that could lead to ring-opening. nih.gov Therefore, the synthesis of analogues featuring substitutions on the oxetane ring of this compound is a logical step in lead optimization. Such modifications could involve adding methyl or other small alkyl groups to the C2 or C4 positions of the oxetane ring.

The synthesis of these analogues would rely on the availability of appropriately substituted oxetane building blocks. acs.org For example, a substituted oxetan-3-ol (B104164) could be used as the starting material to be coupled with a 2-halo-1,3-thiazole to form the desired ether linkage. Research has focused on developing new synthetic methods to create a diversity of oxetane building blocks for use in medicinal chemistry. nih.govacs.org

Table 2: Rationale for Oxetane Ring Modifications in Drug Discovery This table is interactive. Click on the headers to sort.

| Modification Type | Rationale | Example from Literature (General Drug Discovery) | Reference |

|---|---|---|---|

| Replacement with Cyclobutane | Increase metabolic stability, alter lipophilicity | H3R inverse agonist program showed cyclobutyl analogue had higher stability than oxetane analogue. | acs.org |

| Introduction of Substituents (e.g., 3,3-disubstitution) | Increase stability to ring-opening, act as gem-dimethyl isostere. | 3,3-disubstituted oxetanes are validated surrogates for gem-dimethyl and carbonyl groups. | nih.govresearchgate.net |

Investigation of Derivatives with Altered Linkages

Altering the ether linkage between the oxetane and thiazole rings represents another avenue for creating novel derivatives. Replacing the oxygen atom with other linking groups, such as sulfur (thioether), nitrogen (amine), or carbon (methylene bridge), can significantly alter the compound's three-dimensional shape, polarity, and hydrogen bonding capacity.

While direct examples for the this compound core are not prevalent in the searched literature, the synthesis of thiazoles with various linkers at the C2 position is well-established. For example, 2-hydrazinyl-1,3-thiazole derivatives have been synthesized and investigated for their anti-Candida and anticancer activities. nih.govnih.govnih.gov These compounds feature a -NH-NH- linker at the C2 position. Similarly, the synthesis of 2-aminothiazoles and 2-mercaptothiazoles are standard procedures in heterocyclic chemistry, suggesting that analogues such as N-(oxetan-3-yl)-1,3-thiazol-2-amine or 2-((oxetan-3-yl)thio)-1,3-thiazole are synthetically feasible. These modifications would be expected to have a substantial impact on the molecule's physicochemical properties and its biological activity profile.

Table 3: Potential Linkage Modifications Between Oxetane and Thiazole Rings This table is interactive. Click on the headers to sort.

| Proposed Linkage | Linker Structure | Potential Synthetic Route |

|---|---|---|

| Thioether | -S- | Reaction of 2-mercapto-1,3-thiazole with a 3-halo-oxetane. |

| Amine | -NH- | Reaction of 2-amino-1,3-thiazole with an oxetan-3-one via reductive amination. |

| Methylene (B1212753) | -CH₂- | Wittig-type reaction on an oxetan-3-one followed by reduction, or coupling of a 2-halomethyl-thiazole with an organometallic oxetane species. |

Hybrid Molecules Incorporating Additional Heterocyclic Systems

Creating hybrid molecules by combining the this compound scaffold with other heterocyclic systems is an advanced strategy in drug design. This approach aims to merge the pharmacophoric features of two different classes of compounds to create a single molecule with potentially synergistic or novel biological activities. nih.gov This can also be a strategy to overcome drug resistance mechanisms. nih.gov

Research has shown the successful synthesis of hybrid molecules where a thiazole ring is linked to other heterocycles.

Azo-Sulfamethoxazole Hybrids : In one study, thiazoles and bis-thiazoles were linked to a sulfamethoxazole (B1682508) moiety, which itself contains an isoxazole (B147169) ring, to create novel antimicrobial agents. nih.gov

Triazole-Thiazole Hybrids : Triazole-linked thiazole derivatives have been investigated for their potential as anti-Alzheimer's agents. sciencescholar.us

Oxazine-based Hybrids : In a different context, 1,3-oxazine-2-one derivatives have been developed as dual-targeted molecules against Mycobacterium tuberculosis. nih.gov

Following these principles, one could envision synthesizing a hybrid molecule where, for example, the C5 position of the this compound ring is functionalized and then coupled to another heterocyclic system, such as a pyrazole (B372694), triazole, or coumarin, all of which are known to be biologically active scaffolds. jneonatalsurg.com The goal would be to develop a new chemical entity with a unique biological profile derived from its constituent parts.

Table 4: Strategies for Creating Thiazole-Based Hybrid Molecules This table is interactive. Click on the headers to sort.

| Linked Heterocycle | Therapeutic Area of Interest | Reference for Concept |

|---|---|---|

| Sulfamethoxazole (Isoxazole) | Antimicrobial | nih.gov |

| Triazole | Anti-Alzheimer's | sciencescholar.us |

| Coumarin | Antidiabetic, DNA Cleavage | jneonatalsurg.com |

Future Research Directions and Challenges for 2 Oxetan 3 Yloxy 1,3 Thiazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(oxetan-3-yloxy)-1,3-thiazole and its derivatives currently relies on established, yet often multi-step, procedures. A primary future direction is the development of more efficient, atom-economical, and environmentally benign synthetic routes.

Conventional synthesis would likely involve a variation of the Hantzsch thiazole (B1198619) synthesis or coupling of a pre-formed 2-halo or 2-hydroxythiazole with an oxetane (B1205548) component. derpharmachemica.comnih.gov However, modern synthetic chemistry is moving towards more sustainable practices. Research is anticipated to focus on one-pot procedures and multi-component reactions that reduce waste and improve efficiency. jneonatalsurg.com For instance, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for the synthesis of related S-heterocycles, often under solvent-free conditions. organic-chemistry.org Another promising avenue is the use of copper-catalyzed multi-component reactions, which can construct the thiazole ring from simple, readily available starting materials like aldehydes and amines in the presence of elemental sulfur. organic-chemistry.org

Future methodologies will likely prioritize the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions to align with the principles of sustainable chemistry.

Table 9.1: Comparison of Potential Synthetic Methodologies for the this compound Scaffold

| Method | Description | Advantages | Challenges/Limitations |

|---|---|---|---|

| Classical Hantzsch Reaction | Condensation of an α-haloketone derivative with a thiourea (B124793) precursor corresponding to the oxetanyloxy-amidine part. derpharmachemica.com | Well-established, versatile for various substitutions. | Often requires multiple steps, may use hazardous reagents and solvents. |

| Nucleophilic Substitution | Reaction of a 2-halo-1,3-thiazole with oxetan-3-ol (B104164) or a 2-hydroxy-1,3-thiazole with a 3-halooxetane. researchgate.net | Direct and conceptually simple. | Availability of starting materials, may require harsh conditions. |

| Mitsunobu Reaction | Coupling of a 2-hydroxy-1,3-thiazole with oxetan-3-ol. nih.gov | Mild conditions, high stereochemical control. | Stoichiometric phosphine (B1218219) reagents generate significant waste. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the cyclization or coupling steps, often solvent-free. organic-chemistry.org | Drastically reduced reaction times, higher yields, improved energy efficiency. | Scalability can be a challenge for certain microwave reactors. |

| Catalytic Multi-Component Reactions | One-pot synthesis from simpler precursors catalyzed by a metal such as copper. organic-chemistry.org | High atom economy, operational simplicity, reduced waste. | Catalyst sensitivity and optimization required for specific substrates. |

Advanced Computational Chemistry for Rational Design and Prediction

Computational chemistry is poised to play a pivotal role in unlocking the potential of the this compound scaffold. In silico methods can accelerate the design-synthesize-test cycle by predicting the properties and potential biological activities of novel derivatives before their synthesis.

Density Functional Theory (DFT) calculations can be employed to optimize the ground-state geometry and understand the electronic properties, such as the electron density and frontier molecular orbitals, which govern the molecule's reactivity and stability. researchgate.net This theoretical insight is crucial for predicting sites of metabolism and for designing more robust analogues. acs.org

Furthermore, molecular docking studies can be used to screen virtual libraries of this compound derivatives against various biological targets. This approach has been successfully used for other thiazole-containing compounds to identify potential inhibitors for targets like VEGFR-2, which is implicated in cancer. mdpi.comnih.gov Such studies can provide valuable hypotheses about the mechanism of action and guide the rational design of more potent and selective compounds. nih.gov

Table 9.2: Application of Computational Chemistry in the Study of this compound

| Computational Method | Purpose/Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reactivity prediction. researchgate.net | Most stable conformation, electrostatic potential maps, sites susceptible to nucleophilic/electrophilic attack. |

| Molecular Dynamics (MD) Simulation | Studying the dynamic behavior of the molecule in a biological environment (e.g., in water or bound to a protein). | Conformational flexibility, stability of ligand-protein complexes, solvent interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate chemical structure with biological activity. | Prediction of the activity of unsynthesized derivatives, identification of key structural features for activity. |

| Molecular Docking | Predicting the preferred binding mode and affinity of the molecule to a biological target. nih.gov | Binding energy scores, identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

Expanding the Scope of Applications in Organic Synthesis

Beyond its potential in medicinal chemistry, this compound serves as a versatile building block for more complex molecular architectures. The thiazole ring is amenable to a variety of chemical transformations, allowing for its elaboration into a diverse range of structures.

Future research will likely explore the selective functionalization of the C4 and C5 positions of the thiazole ring. Methods for direct C-H arylation, catalyzed by metals like palladium or copper, have become powerful tools in organic synthesis and could be applied to this scaffold to introduce aryl or heteroaryl substituents. organic-chemistry.org Other potential transformations include electrophilic substitution, metalation-alkylation sequences, and cross-coupling reactions, expanding the chemical space accessible from this core structure. The oxetane moiety, while generally stable, can also participate in ring-opening reactions under specific conditions, providing access to functionalized acyclic structures.

Addressing Challenges in Scalable Synthesis and Derivatization

A significant hurdle for the widespread application of any novel compound is the development of a robust and scalable synthetic route. While laboratory-scale syntheses may be achievable, translating these to an industrial scale presents numerous challenges. The potential instability of the strained oxetane ring under harsh or prolonged reaction conditions is a key concern that must be addressed. acs.org Reactions may need to be carefully optimized to ensure high yields and purity while avoiding ring-opening or other side reactions.

The purification of intermediates and final products can also be a bottleneck in large-scale production. Developing syntheses that result in crystalline products or employ extractive workups over chromatographic purification is highly desirable.

Another challenge lies in the selective derivatization of the scaffold. The presence of multiple reactive sites—the C4 and C5 positions of the thiazole and the heteroatoms—requires the development of orthogonal protection and functionalization strategies to modify one part of the molecule without affecting the others. The limited commercial availability of a wide variety of substituted oxetane building blocks can also constrain the diversity of accessible analogues. acs.org

Table 9.4: Challenges and Strategies for Scalable Synthesis

| Challenge | Description | Potential Mitigation Strategy |

|---|---|---|

| Oxetane Ring Instability | The four-membered ether is strained and can be liable to ring-opening under harsh acidic or nucleophilic conditions. acs.org | Use of mild reaction conditions; late-stage introduction of the oxetane moiety; development of robust, oxetane-tolerant reactions. |

| Cost and Availability of Starting Materials | Specialized oxetane precursors and substituted thiazoles can be expensive and not available in bulk. | Development of synthetic routes from inexpensive, commodity chemicals; establishing efficient syntheses for key building blocks. nih.gov |

| Purification | Chromatographic purification is often not feasible or cost-effective on a large scale. | Design syntheses that yield crystalline products; utilize liquid-liquid extraction or crystallization for purification. |

| Reaction Safety and Byproducts | Exothermic reactions or the formation of hazardous byproducts can pose safety risks at scale. | Thorough reaction calorimetry and safety assessment; development of catalytic or flow-chemistry processes for better control. |

Emerging Opportunities for Scaffold Modification and Functionalization

The true potential of the this compound scaffold lies in the vast chemical space that can be explored through its modification and functionalization. This exploration can lead to the discovery of molecules with finely tuned properties for a range of applications.

One emerging opportunity is in the area of bioisosteric replacement. The thiazole or oxetane rings could be systematically replaced with other groups to probe structure-activity relationships. For example, replacing the thiazole with an oxazole, isoxazole (B147169), or pyrazole (B372694) could modulate the electronic and hydrogen-bonding properties of the molecule. acs.orgresearchgate.net Similarly, the oxetane could be compared with other small rings like azetidine (B1206935) or cyclobutane (B1203170) to understand the role of the ether oxygen. acs.org

Late-stage functionalization represents another exciting frontier. This strategy involves introducing functional groups into a complex molecule at a late step in the synthesis, rapidly generating a library of diverse analogues from a common intermediate. whiterose.ac.uk Applying these methods to the this compound core would enable a broad and efficient exploration of its chemical neighborhood. By creating libraries of novel compounds, researchers can utilize high-throughput screening to identify leads for new therapeutics or functional materials. whiterose.ac.uk

Table 9.5: Opportunities for Scaffold Modification and Functionalization

| Modification Type | Example | Potential Impact on Properties |

|---|---|---|

| Bioisosteric Replacement (Heterocycle) | Replacing 1,3-thiazole with 1,3-oxazole or isoxazole. acs.org | Modulate metabolic stability, hydrogen bonding capacity, and target interaction profile. |

| Bioisosteric Replacement (Side Chain) | Replacing oxetane with azetidine or cyclobutane. acs.orgnih.gov | Alter polarity, basicity (for azetidine), and spatial arrangement of substituents. |

| Scaffold Decoration (C4/C5) | Introduction of aryl, alkyl, or halogen groups at the C4/C5 positions of the thiazole ring via cross-coupling. organic-chemistry.org | Tune lipophilicity, introduce new vectors for target binding, and modify electronic properties. |

| Functional Group Interconversion | Conversion of an introduced functional group (e.g., an amino group on the thiazole bldpharm.com) into amides, sulfonamides, etc. | Create libraries of derivatives for structure-activity relationship (SAR) studies. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Oxetan-3-yloxy)-1,3-thiazole, and how can purity be validated?

- Methodological Answer: Synthesis typically involves coupling oxetane derivatives with thiazole precursors. For example, oxetan-3-ol can react with 2-mercapto-1,3-thiazole under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the oxetane moiety . Purity validation requires HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to confirm stoichiometry. IR and NMR spectroscopy (¹H and ¹³C) are critical for structural verification, with characteristic peaks for oxetane (C-O-C stretch at ~980 cm⁻¹) and thiazole (C-S-C at ~680 cm⁻¹) .

Q. How can researchers optimize reaction yields when introducing bulky substituents to the thiazole ring?

- Methodological Answer: Steric hindrance from bulky groups (e.g., aryl or branched alkyl) requires careful solvent selection. Polar aprotic solvents like DMF or DMSO enhance solubility, while catalysts such as Pd(PPh₃)₄ for cross-coupling reactions improve efficiency. For example, Suzuki-Miyaura coupling with aryl boronic acids achieves ~70% yield when using K₂CO₃ as a base in DMF at 80°C . Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) ensures reaction completion.

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer: Multi-nuclear NMR (¹H, ¹³C, and DEPT-135) resolves regiochemistry and confirms oxetane-thiazole linkage. For instance, the oxetane oxygen induces deshielding of adjacent protons (δ 4.5–5.0 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS-ESI) with <2 ppm error confirms molecular formulas. X-ray crystallography (using SHELXL ) provides definitive structural proof, as seen in analogs like 2-(Octadecylsulfanyl)-1,3-thiazole, where C-S bond lengths are 1.71–1.73 Å .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer: B3LYP/6-31G(d) calculations optimize geometry and compute frontier molecular orbitals. Exact exchange terms in hybrid functionals (e.g., Becke’s 1993 method ) improve accuracy for thermochemical properties like ionization potentials (error <3 kcal/mol). HOMO-LUMO gaps correlate with reactivity; for thiazole derivatives, gaps <4 eV suggest potential as electron-deficient motifs in catalysis .

Q. How do steric and electronic effects influence the biological activity of this compound analogs?

- Methodological Answer: Molecular docking (AutoDock Vina) against targets like α-glucosidase (PDB: 1XSI) reveals that bulky substituents (e.g., 4-bromophenyl in compound 9c ) enhance binding via hydrophobic pockets. QSAR models using Hammett σ constants and LogP values predict bioactivity; electron-withdrawing groups (σ >0.5) improve antibacterial efficacy (MIC <10 µg/mL against S. aureus) .

Q. How can crystallographic data resolve contradictions in reported bond angles for oxetane-thiazole hybrids?

- Methodological Answer: Discrepancies arise from torsional strain in oxetane rings. SHELXL refinement with anisotropic displacement parameters (ADPs) clarifies bond angles. For example, C-O-C angles in oxetane average 88.5° ± 0.5°, deviating from ideal tetrahedral geometry due to ring puckering. Rietveld analysis of powder XRD data validates phase purity when single crystals are unavailable .

Q. What strategies mitigate byproduct formation during functionalization of the thiazole ring?

- Methodological Answer: Competing reactions (e.g., oxidation at sulfur) are minimized using inert atmospheres (N₂/Ar) and low temperatures (0–5°C). For bromination, NBS (N-bromosuccinimide) in CCl₄ selectively targets the 5-position of thiazole, avoiding di-substitution (yield >85%) . LC-MS tracks intermediates, while quenching with Na₂S₂O₃ removes excess halogen .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting NMR data for oxetane-thiazole derivatives?

- Methodological Answer: Dynamic effects (e.g., ring inversion in oxetane) cause signal splitting. Variable-temperature NMR (VT-NMR, −50°C to 25°C) slows equilibration, resolving overlapping peaks. For example, coalescence temperatures near −30°C indicate energy barriers of ~10 kcal/mol . Deuterated solvents (CDCl₃ or DMSO-d₆) and 2D-COSY/HMBC confirm coupling pathways .

Q. Why do computational and experimental dipole moments diverge for certain derivatives?

- Methodological Answer: Solvent effects (implicit vs. explicit models) in DFT calculations account for discrepancies. PCM (Polarizable Continuum Model) simulations in chloroform (ε = 4.81) align better with experimental values (e.g., 4.2 D vs. 4.5 D) . Experimental dipole moments are measured using dielectric constant titration in non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.